Lipophilicity (XLogP3) Differentiation: 13-Methyl vs. Parent Unsubstituted Core
The 13-methyl substituent increases computed lipophilicity by 0.4 log units relative to the parent unsubstituted 1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene (CAS 1701640-32-5), as determined by the XLogP3 algorithm [1][2]. This shift is meaningful for passive membrane permeation: an increase of 0.4 log units in logP corresponds to approximately a 2.5-fold increase in theoretical partition coefficient, which can influence cell-based assay penetration and oral absorption potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Parent unsubstituted core (CAS 1701640-32-5): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (57% increase relative to baseline) |
| Conditions | PubChem computed property; XLogP3 algorithm version 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity governs compound distribution in biological assays and screens; a user requiring a specific logP window for blood–brain barrier penetration, cellular uptake, or solubility optimization will obtain measurably different behavior with the 13-methyl analog versus the parent core.
- [1] PubChem. Compound Summary CID 103281493: 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene. XLogP3-AA = 1.1. National Center for Biotechnology Information, accessed April 2026. View Source
- [2] PubChem. Compound Summary CID 103281473: 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene. XLogP3-AA = 0.7. National Center for Biotechnology Information, accessed April 2026. View Source
